molecular formula C8H16ClNO2 B2796296 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride CAS No. 1955498-94-8

2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride

Cat. No.: B2796296
CAS No.: 1955498-94-8
M. Wt: 193.67
InChI Key: NIANDLDHENMRGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride (CAS 1955498-94-8) is a high-purity piperidine-based building block of significant interest in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate for the development of novel bioactive molecules. Its structure, featuring a piperidine ring—a common motif in CNS-active compounds—and an acetic acid side chain, makes it a versatile precursor for drug discovery programs. Research indicates that structurally related piperidinyl-acetic acid derivatives are being explored for their potential in treating neurodegenerative diseases. For instance, recent studies have synthesized and evaluated similar indolylacetic derivatives containing the 4-piperidinyl ring for their efficacy in Amyotrophic Lateral Sclerosis (ALS) models, showing promise in mitigating neuroinflammation and motor symptoms . Furthermore, piperidine-containing GABA analogues are investigated as potential inhibitors of the GABA-aminotransferase (GABA-AT) enzyme, a target for disorders like epilepsy, Parkinson's, and Alzheimer's disease . The mechanism of action for such compounds often involves interaction with key neurological targets, such as reducing the overexpression of pro-inflammatory mediators like TNF-α or modulating GABAergic neurotransmission . This compound is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylpiperidin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-6-2-3-9-5-7(6)4-8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIANDLDHENMRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCC1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride typically involves the reaction of 4-methylpiperidine with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then acidified with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride lie in the pharmaceutical industry, particularly in the development of therapeutics targeting neurological disorders and other conditions.

Neurological Disorders

Research indicates that compounds with similar structures often exhibit neuroactive properties. This suggests that this compound may have potential use in treating neurological disorders such as anxiety, depression, and schizophrenia. Its ability to interact with neurotransmitter systems could modulate synaptic activity, leading to therapeutic effects.

Drug Development

The compound serves as a precursor in the synthesis of various pharmaceuticals. Its reactivity allows for modifications that can enhance potency or selectivity towards specific biological targets. For instance, derivatives of this compound have been investigated for their efficacy against certain types of cancer and inflammatory diseases.

Organic Chemistry Applications

In organic chemistry, this compound is utilized for its synthetic versatility.

Synthesis of Complex Molecules

The compound can be employed in multi-step synthetic routes to create more complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in building intricate molecular architectures.

Catalysis

As a catalyst or catalyst precursor, this compound can facilitate reactions under mild conditions, increasing yield and selectivity while minimizing by-products. This characteristic is particularly beneficial in green chemistry initiatives aimed at reducing environmental impact.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Features
2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride Not provided C₈H₁₅NO₂·HCl ~209.67 (calc.) Acetic acid group at C3, methyl at C4; hydrochloride salt enhances solubility
Ethyl 2-(piperidin-4-yl)acetate hydrochloride 1126-09-6 C₉H₁₇NO₂·HCl 221.72 Ethyl ester at C4-piperidine; higher lipophilicity vs. acetic acid derivatives
Ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride 1630907-26-4 C₁₀H₂₀ClNO₂ 221.72 Methyl at C3 vs. C4; altered steric effects on receptor binding
4-(Diphenylmethoxy)piperidine hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 303.83 Bulky diphenylmethoxy group; likely reduced solubility compared to smaller substituents

Key Observations:

Positional Isomerism : The placement of the methyl group (e.g., C3 vs. C4 on the piperidine ring) significantly impacts steric hindrance and electronic distribution, influencing pharmacological activity. For instance, ethyl 2-(3-methylpiperidin-4-yl)acetate hydrochloride (methyl at C3) may exhibit distinct receptor affinity compared to the target compound (methyl at C4) .

Functional Group Effects: Acetic Acid vs. Hydrochloride Salts: Salt formation improves stability and aqueous solubility, critical for drug formulation .

Biological Activity

2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • CAS Number : 1955498-94-8
  • Molecular Formula : C₉H₁₄ClN₁O₂

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied for its potential role as an antagonist or modulator in several biological pathways, particularly in the context of pain management and neuropharmacology.

Antinociceptive Effects

Research indicates that this compound exhibits significant antinociceptive properties. In a study evaluating its effectiveness in pain models, the compound demonstrated a dose-dependent reduction in pain response, suggesting its potential as an analgesic agent.

Antitumor Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including those associated with breast cancer (MDA-MB-231) and colorectal cancer. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Cancer Cell Line IC₅₀ (μM) Effect
MDA-MB-23110Significant reduction in viability
HCT11615Induction of apoptosis

Neuroprotective Effects

Another area of interest is the neuroprotective effect of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative disorders.

Case Studies and Research Findings

  • Antinociceptive Study :
    • In a controlled experiment involving animal models, administration of this compound resulted in a significant decrease in pain response compared to the control group, indicating its potential utility in pain management therapies .
  • Antitumor Activity Evaluation :
    • A series of experiments were conducted on MDA-MB-231 cell lines where treatment with varying concentrations of the compound showed a marked decrease in cell viability after 72 hours. The results indicated an IC₅₀ value of approximately 10 μM, demonstrating its potency as an anticancer agent .
  • Neuroprotection Assessment :
    • In vitro assays using neuronal cell cultures exposed to oxidative agents revealed that treatment with the compound significantly reduced cell death and preserved cellular integrity, suggesting its potential role in protecting against neurodegenerative processes .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-(4-Methylpiperidin-3-yl)acetic acid hydrochloride, and how can reaction parameters be optimized for higher yield?

  • Methodological Answer : The compound is typically synthesized via alkylation of 4-methylpiperidine derivatives with chloroacetic acid, followed by hydrochloride salt formation. Key optimization steps include:

  • Temperature control (0–5°C during alkylation to minimize byproducts).
  • Stoichiometric ratios (1.2:1 haloacetate-to-amine ratio for complete conversion).
  • Purification via recrystallization using ethanol/ethyl acetate mixtures (3:1 v/v) to achieve ≥95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Structural confirmation : ¹H/¹³C NMR (key peaks: δ 2.8–3.2 ppm for piperidinyl protons, δ 3.5–3.8 ppm for acetic acid methylene).
  • Purity assessment : HPLC with UV detection (C18 column, 0.1% TFA in water/acetonitrile gradient; ≥98% purity threshold).
  • Mass validation : ESI-MS (expected [M+H]⁺ at m/z 205.7) .

Q. What are the solubility and stability profiles of this compound in aqueous buffers?

  • Methodological Answer :

  • Solubility : Hydrochloride salt enhances aqueous solubility (25 mg/mL in PBS pH 7.4 at 25°C).
  • Stability : Store at –20°C under argon; stability studies show <5% degradation over 6 months when protected from light. Buffers with pH >8.0 should be avoided due to potential deprotonation of the piperidine ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to explore this compound’s pharmacological potential?

  • Methodological Answer :

  • Analog synthesis : Modify the 4-methylpiperidine group (e.g., substituent bulk/electron effects) or acetic acid moiety (e.g., esterification).
  • Activity screening : Use radioligand binding assays (e.g., σ-receptors) and cellular models (e.g., calcium flux assays).
  • Computational modeling : Perform molecular docking with homology models of target proteins (e.g., monoamine transporters) to prioritize analogs .

Q. What experimental strategies can resolve contradictions in reported biological activity data for piperidine-based compounds?

  • Methodological Answer :

  • Meta-analysis : Compare assay conditions (e.g., pH, temperature, cell line variations).
  • Orthogonal validation : Confirm binding affinity using surface plasmon resonance (SPR) alongside fluorescence polarization.
  • Positive controls : Include reference compounds (e.g., haloperidol for σ-receptor studies) to normalize inter-lab variability .

Q. Which in vivo models are appropriate for evaluating blood-brain barrier (BBB) permeability of this neuroactive compound?

  • Methodological Answer :

  • Murine models : Administer intravenously (1 mg/kg) and measure brain/plasma ratios via LC-MS at 30/60/120-minute intervals.
  • In vitro BBB models : Use human cerebral microvascular endothelial cells (hCMEC/D3) to calculate permeability coefficients (Papp >5 × 10⁻⁶ cm/s indicates high permeability) .

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